4-Mercapto-4-methyl-2-pentanone-d10
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12OS |
|---|---|
Molecular Weight |
142.29 g/mol |
IUPAC Name |
1,1,1,3,5,5,5-heptadeuterio-4-sulfanyl-4-(trideuteriomethyl)pentan-2-one |
InChI |
InChI=1S/C6H12OS/c1-5(7)4-6(2,3)8/h8H,4H2,1-3H3/i1D3,2D3,3D3,4D |
InChI Key |
QRNZMFDCKKEPSX-LSURFNHSSA-N |
Isomeric SMILES |
[2H]C(C(=O)C([2H])([2H])[2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])S |
Canonical SMILES |
CC(=O)CC(C)(C)S |
Origin of Product |
United States |
Strategic Synthesis and Isotopic Incorporation Methodologies
Development of Deuteration Protocols for 4-Mercapto-4-methyl-2-pentanone-d10
The introduction of deuterium (B1214612) into the 4-mercapto-4-methyl-2-pentanone structure is typically achieved through the synthesis of a deuterated precursor, which is then converted to the final target molecule. Research has focused on creating labeled versions of its glutathione (B108866) conjugate, which acts as a natural precursor in biological systems, such as Sauvignon blanc grapes. nih.govacs.org
The designation "-d10" indicates that ten hydrogen atoms in the 4-mercapto-4-methyl-2-pentanone molecule have been replaced with deuterium atoms. The synthesis of its labeled precursor, [²H₁₀]-S-4-(4-methylpentan-2-one)-glutathione, confirms that the ten deuterium atoms are located on the 4-methylpentan-2-one moiety. nih.govacs.org
The specific positions of the ten deuterium atoms are on the carbon backbone of the pentanone structure:
Three deuterium atoms replace the hydrogens on the methyl group at position 1 (C1).
Two deuterium atoms replace the hydrogens on the methylene (B1212753) group at position 3 (C3).
Two deuterium atoms replace the hydrogens on one of the methyl groups attached to C4.
Three deuterium atoms replace the hydrogens on the other methyl group attached to C4.
Rationale for Deuteration: The primary rationale for this extensive labeling is to create a heavy isotopologue that is easily distinguishable from its natural, lighter counterpart by mass spectrometry. wikipedia.org This mass difference is essential for its use as an internal standard in isotope dilution assays, which allows for precise quantification of the unlabeled compound in complex matrices like wine. acs.orgnih.gov Furthermore, the use of a deuterated precursor as a tracer has been pivotal in demonstrating the direct biogenesis of 4-mercapto-4-methyl-2-pentanone from its glutathione conjugate during fermentation, providing a clear metabolic link. nih.govacs.org
The synthesis of this compound relies on the preparation of deuterated precursors. A key strategy involves the synthesis of [²H₁₀]-S-4-(4-methylpentan-2-one)-glutathione through a conjugate addition reaction. nih.govacs.org This approach provides a direct route to the labeled precursor, which can then be enzymatically cleaved to release the desired deuterated thiol. nih.govacs.org
Beyond this specific pathway, general advancements in the synthesis of deuterated ketones and thiols offer a broader toolkit for isotopic labeling. researchgate.net
Deuterated Ketones: Modern methods for synthesizing α-deuterated ketones often utilize D₂O as an economical and readily available deuterium source. researchgate.netrsc.org
Organocatalysis: Mild, metal-free organocatalytic processes can achieve high levels of deuterium incorporation (90–97%) into a diverse range of ketones by facilitating the H/D exchange at the α-C-H bonds. researchgate.net
Superacid Catalysis: A superacid-catalyzed protocol using a pre-catalyst like [Ph₃C]⁺[B(C₆F₅)₄]⁻ can generate a superacidic species in situ, leading to highly efficient α-deuteration of ketones with D₂O, achieving up to 99% deuterium incorporation. rsc.org
Reductive Deuteration: Aldehydes and ketones can undergo reductive deuteration using D₂O as the deuterium source to afford monodeuterated compounds. acs.org
Deuterated Thiols: The synthesis of tertiary thiols, such as the target compound, presents unique challenges due to the steric hindrance around the quaternary carbon center. nih.gov
From Precursors: As demonstrated in the case of this compound, the most effective route is often the conversion from a stable, labeled precursor like a glutathione or cysteine conjugate. nih.govacs.orgmdpi.com
Nucleophilic Substitution: General methods for thiol synthesis involve the Sₙ2 reaction of an alkyl halide with a sulfur nucleophile like the hydrosulfide anion (-SH) or thiourea, followed by hydrolysis. libretexts.org For deuterated analogues, a deuterated alkyl halide would be required.
Thia-Michael Addition: The addition of S-nucleophiles to α,β-unsaturated ketones is a common method for creating the carbon-sulfur bond found in this class of compounds. encyclopedia.pub
Challenges and Innovations in High-Purity Isotopic Synthesis
Achieving high isotopic purity in the synthesis of labeled compounds is a significant challenge. Isotopic dilution, where the enriched material is contaminated with its non-labeled counterpart, can occur at various stages, from the starting materials to the final purification steps. keio.ac.jp
A notable challenge reported in the synthesis of the glutathione precursor of 4-mercapto-4-methyl-2-pentanone was the difficulty in reproducing previously described protocols, which were found to be lengthy, tedious, and resulted in only moderate yields. acs.org The innovation to overcome this was the development of a more "straightforward synthesis" based on an optimized conjugate addition, which improved the accessibility of the deuterated precursor. nih.govacs.org
Other general challenges and innovations in the field include:
Side Reactions: The inherent reactivity of the thiol group can lead to side reactions, such as oxidation to disulfides, which complicates purification and reduces yield. libretexts.org
Solvent Choice: The selection of appropriate solvents is critical, especially in solid-phase peptide synthesis (SPPS) which can be used for making peptide conjugates. The use of greener, less toxic solvents like N-butylpyrrolidinone (NBP) is an area of active research. acs.org
High-Purity Reagents: The synthesis of highly enriched isotopic compounds necessitates the use of starting materials and reagents with very high isotopic purity, such as D₂O with >99.8% ²H. acs.org
Catalyst Development: A major innovation is the move towards metal-free catalytic systems for deuteration. rsc.org These methods avoid potential contamination with transition metals and often offer milder reaction conditions and improved selectivity. researchgate.netrsc.org
Quantitative Assessment of Deuterium Incorporation Efficiency
The successful synthesis of an isotopically labeled compound must be verified by quantitatively assessing the efficiency of deuterium incorporation. This is crucial to confirm the identity of the compound and to ensure its suitability for quantitative applications. The primary analytical techniques used for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgepfl.ch
Mass Spectrometry (MS): MS is used to determine the mass-to-charge ratio of the synthesized molecule. A comparison of the mass spectrum of the labeled compound with its unlabeled analogue directly reveals the mass shift corresponding to the number of incorporated deuterium atoms. The relative intensities of the isotopic peaks can be used to calculate the percentage of deuterium incorporation. wikipedia.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly effective for determining the positions and extent of deuteration. The disappearance or reduction of signals in the ¹H NMR spectrum at specific chemical shifts indicates the replacement of protons with deuterium atoms. acs.org Conversely, ²H NMR can be used to directly observe the signals from the incorporated deuterium.
The efficiency of deuterium incorporation can vary significantly depending on the synthetic method employed. The following table summarizes reported efficiencies for various modern ketone deuteration techniques.
| Deuteration Method | Catalyst/Reagent | Deuterium Source | Reported Incorporation Efficiency | Reference |
|---|---|---|---|---|
| Organocatalysis | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | D₂O | 90–97% | researchgate.net |
| Superacid Catalysis | [Ph₃C]⁺[B(C₆F₅)₄]⁻ | D₂O | Up to 99% | rsc.org |
| H/D Exchange | Barium Oxide | D₂ | High | researchgate.net |
| Reductive Deuteration | Chlorodiphenylphosphine | D₂O | Good D-ratios | acs.org |
While the deuterium incorporation efficiency for the synthesis of the [²H₁₀]-S-4-(4-methylpentan-2-one)-glutathione precursor was not explicitly stated, the subsequent study of its conversion into the deuterated thiol under enological conditions reported a conversion yield of approximately 0.3%. nih.govacs.org This demonstrates the successful synthesis and application of the high-purity labeled precursor in tracing metabolic pathways.
Advanced Analytical Methodologies Employing 4 Mercapto 4 Methyl 2 Pentanone D10
Role as an Internal Standard in Stable Isotope Dilution Assays (SIDA)
Stable Isotope Dilution Analysis (SIDA) is a powerful quantitative technique that relies on the use of a stable isotope-labeled version of the analyte as an internal standard. nih.gov d10-4MMP is perfectly suited for this role in the analysis of 4MMP, a key aroma compound found in various foods and beverages like wine and hops. wikipedia.orgnih.gov The fundamental principle of SIDA is that the isotopically labeled internal standard behaves almost identically to the native analyte during sample preparation, extraction, and analysis. nih.gov This co-elution and similar behavior correct for variations in sample matrix effects, extraction recovery, and instrument response, leading to highly accurate and precise results. chromforum.org
Calibration and Validation Procedures for SIDA-Based Quantification
The use of d10-4MMP in SIDA necessitates rigorous calibration and validation to ensure the reliability of the analytical method. Calibration curves are constructed by analyzing a series of standards containing a fixed concentration of the internal standard (d10-4MMP) and varying concentrations of the native analyte (4MMP). The ratio of the analyte's response to the internal standard's response is then plotted against the analyte's concentration.
While SIDA calibration curves are inherently non-linear, they are often approximated as linear, which can introduce errors, especially when the analyte-to-internal standard ratio is high. nih.govresearchgate.net Therefore, a careful evaluation of the calibration model is crucial. Validation of the method typically involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility). osti.gov For instance, a validated method for 4MMP in wine using d10-4MMP as an internal standard demonstrated excellent accuracy with a recovery of 102% and good precision with a relative standard deviation (RSD) of less than 15%. osti.gov
Table 1: Key Validation Parameters in SIDA
| Parameter | Description |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Accuracy | The closeness of the measured value to the true value, often expressed as percent recovery. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). |
Application in Complex Sample Matrices
The analysis of trace-level aroma compounds like 4MMP in complex matrices such as wine, beer, and other food products presents significant analytical challenges. researchgate.net Matrix components can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry, which can affect the accuracy of quantification. The use of d10-4MMP as an internal standard is particularly advantageous in these scenarios. Because it is chemically almost identical to 4MMP, it experiences the same matrix effects, allowing for effective compensation and leading to more reliable results. chromforum.org
For example, d10-4MMP has been successfully used in the quantification of 4MMP in wine, enabling the detection of this potent thiol at levels below its perception threshold. osti.gov Similarly, it has been employed in the analysis of thiols in hops, where it helps to overcome the complexity of the hop matrix. nih.gov
Integration with Mass Spectrometry Techniques
The combination of d10-4MMP with various mass spectrometry (MS) techniques provides highly sensitive and selective methods for the analysis of 4MMP.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Methodologies
Gas chromatography-mass spectrometry (GC-MS) and its tandem version (GC-MS/MS) are powerful techniques for the analysis of volatile and semi-volatile compounds like 4MMP. When used in conjunction with d10-4MMP, these methods offer high selectivity and sensitivity. In a typical GC-MS/MS analysis, the sample is first introduced into the gas chromatograph, where the compounds are separated based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.
The use of d10-4MMP as an internal standard in GC-MS/MS allows for accurate quantification by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. A method for the routine analysis of 4MMP in wine utilized automated derivatization followed by SIDA-SPME-GC-MS/MS, achieving a very low limit of detection of 0.19 ng/L. osti.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High Performance Liquid Chromatography-Triple Quadrupole Mass Spectrometry (UHPLC-QqQ-MS)
Liquid chromatography-mass spectrometry (LC-MS) and its high-performance variant, UHPLC-QqQ-MS, are well-suited for the analysis of less volatile and thermally labile compounds. While thiols like 4MMP are volatile, derivatization can be used to make them amenable to LC-MS analysis. researchgate.net The use of d10-4MMP as an internal standard is critical for correcting matrix effects and other variations during the analysis. researchgate.net
A study on the analysis of volatile thiols in alcoholic beverages employed a derivatization step followed by UHPLC-QqQ-MS analysis, using d10-4MMP as one of the deuterated internal standards. researchgate.net This approach allowed for the sensitive and accurate quantification of several important thiols. The triple quadrupole mass spectrometer (QqQ-MS) is particularly effective for targeted quantification due to its ability to perform selected reaction monitoring (SRM), which provides high selectivity and reduces background noise. technologynetworks.com
Table 2: Comparison of GC-MS/MS and LC-MS/MS for Thiol Analysis
| Feature | GC-MS/MS | LC-MS/MS |
| Analytes | Volatile and semi-volatile compounds | Less volatile and thermally labile compounds (often after derivatization for thiols) |
| Sample Preparation | Often requires derivatization for polar compounds | Derivatization can be used to improve chromatographic and ionization properties. researchgate.net |
| Separation Principle | Based on boiling point and polarity | Based on polarity and partitioning between mobile and stationary phases |
| Ionization | Typically Electron Ionization (EI) | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) chromatographyonline.com |
| Selectivity | High, especially with MS/MS | High, especially with MS/MS (SRM) technologynetworks.com |
| Sensitivity | Can be very high, especially with selected ion monitoring (SIM) or MS/MS | Can be very high, especially with SRM technologynetworks.com |
Optimization of Ionization and Fragmentation Pathways for Deuterated Analogue Detection
The efficiency of ionization and the predictability of fragmentation are critical for sensitive and reliable detection in mass spectrometry. For d10-4MMP and its non-deuterated counterpart, the choice of ionization technique and the optimization of its parameters are crucial. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization sources used in LC-MS. chromatographyonline.com The selection between them depends on the polarity and molecular weight of the analyte. chromatographyonline.com For GC-MS, electron ionization (EI) is typically used.
The fragmentation of 4MMP and d10-4MMP in the mass spectrometer follows predictable pathways. In tandem mass spectrometry (MS/MS), a specific precursor ion (the molecular ion or a prominent fragment) is selected and then fragmented by collision-induced dissociation (CID) to produce product ions. The transition from the precursor ion to a specific product ion is monitored for both the analyte and the internal standard. The difference in mass between the precursor and product ions of 4MMP and d10-4MMP will be the same, but their absolute masses will differ due to the deuterium (B1214612) labeling. This allows for their simultaneous detection and quantification without mutual interference. The optimization of collision energy is essential to maximize the signal of the desired product ions. technologynetworks.com Understanding the fragmentation pathways helps in selecting the most intense and specific transitions for quantification, thereby improving the sensitivity and reliability of the assay. core.ac.uk
Derivatization Strategies for Enhanced Analytical Performance
Derivatization is a key strategy in the analysis of thiols like 4-MMP to improve their chromatographic behavior, increase their volatility, and enhance detector response. mdpi.comresearchgate.net This is particularly important for trace-level quantification where sensitivity is paramount. Both pre-column and post-column derivatization techniques are employed, each with specific reagents and advantages.
Pre-column derivatization involves the chemical modification of the analyte before its introduction into the chromatographic system. nih.govresearchgate.net This approach is widely used for thiols to create more stable and readily detectable derivatives. In contrast, post-column derivatization occurs after the analytes have been separated on the column and before they reach the detector. youtube.comnih.govyoutube.com This technique is beneficial for compounds that are difficult to derivatize in a complex matrix or when the derivatizing agent interferes with the separation. youtube.com
Pentafluorobenzyl (PFB) Derivatization:
Pentafluorobenzyl bromide (PFBBr) is a versatile and widely used derivatizing agent for a variety of nucleophiles, including thiols. researchgate.netnih.gov The reaction involves the substitution of the bromide atom by the thiol group, forming a PFB derivative. nih.gov This derivative is more volatile and exhibits strong electron-capturing properties, making it highly suitable for gas chromatography with electron capture detection (GC-ECD) or negative ion chemical ionization mass spectrometry (GC-NICI-MS). nih.govnih.gov The high sensitivity of these detection methods allows for the quantification of thiols at very low concentrations. psu.edu In the context of analyzing 4-MMP, PFBBr derivatization significantly enhances its detectability. nih.gov
Methoximation:
The ketone group present in 4-MMP can be targeted for derivatization through methoximation. youtube.compalsystem.com This reaction, typically using methoxyamine hydrochloride, converts the carbonyl group into a methoxime. youtube.comthermofisher.com Methoximation is often performed prior to another derivatization step, such as silylation or PFB derivatization. nih.govthermofisher.com The primary purpose of methoximation is to protect the carbonyl group, which can increase the yield of the subsequent derivatization of the thiol group and improve the chromatographic peak shape. nih.govpalsystem.com
Ebselen, an organoselenium compound, has emerged as an effective derivatizing agent for thiols, particularly for liquid chromatography-mass spectrometry (LC-MS) analysis. mdpi.comnih.gov It reacts with thiols to form selenium-based adducts. mdpi.com This derivatization is advantageous for LC-MS because it improves the ionization efficiency of the thiol in electrospray ionization (ESI) sources, leading to a significantly enhanced response factor and lower detection limits. mdpi.commdpi.comresearchgate.net The reaction between ebselen and thiols can lead to the formation of a selenenyl sulfide, which can be important for its mechanism of action as a peroxidase mimic. nih.govacs.org
DTDP (4,4'-dithiodipyridine):
4,4'-dithiodipyridine (DTDP) is another reagent used for the derivatization of thiols. nih.govcolab.ws It reacts with sulfhydryl groups to form a mixed disulfide, releasing a chromophoric or electroactive molecule that can be readily detected. nih.gov In the context of LC-MS, DTDP derivatization provides stable derivatives that can be enriched using solid-phase extraction (SPE) prior to analysis. colab.wsacs.org While some challenges with the solubility and side reactions of DTDP have been noted, it remains a useful tool for thiol quantification. reddit.com
The primary goal of derivatization in the analysis of 4-MMP is to overcome the challenges associated with its low concentration and inherent reactivity. researchgate.net Derivatization significantly impacts both the sensitivity and selectivity of the analytical method.
Sensitivity: By introducing moieties that have a strong response to a specific detector (e.g., the pentafluorobenzyl group for ECD or NICI-MS), derivatization can lower the limits of detection (LOD) and quantification (LOQ) by several orders of magnitude. mdpi.comnih.gov For instance, PFB derivatization allows for the detection of thiols at nanogram per liter levels. colab.ws Similarly, derivatization with reagents like ebselen or DTDP enhances the ionization efficiency in LC-MS, boosting the signal intensity and enabling the detection of trace amounts of the analyte. mdpi.comcolab.ws
Selectivity: Derivatization can improve selectivity by targeting a specific functional group, thereby reducing interference from other matrix components. nih.gov For example, reagents that react specifically with the thiol group will only derivatize compounds containing this functionality, simplifying the resulting chromatogram and making peak identification more reliable. Furthermore, the choice of derivatization reagent and analytical technique can be tailored to the specific needs of the analysis, providing an additional layer of selectivity.
Method Validation Parameters: Precision, Accuracy, and Limits of Detection/Quantification
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. For the quantification of 4-MMP using its deuterated internal standard, key validation parameters include precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). nih.govunibo.it
Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). Good precision, often demonstrated by RSD values between 5% and 11%, has been achieved in wine matrices for the analysis of polyfunctional thiols. researchgate.net
Accuracy: Accuracy is the closeness of the agreement between the measured value and the true value. It is often assessed through recovery experiments, where a known amount of the analyte is added to a sample matrix and the percentage of the added analyte that is measured is calculated. Recoveries in the range of 90% to 109% have been reported for the analysis of polyfunctional thiols in wine, indicating high accuracy. researchgate.net
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. Derivatization techniques have been instrumental in achieving very low LODs for thiols, often in the nanogram per liter range, which is crucial for detecting these potent aroma compounds at their sensory thresholds. nih.govnih.govunibo.it
Interactive Data Tables
Table 1: Comparison of Derivatization Reagents for Thiol Analysis
| Derivatizing Agent | Analytical Technique | Effect on Analyte | Typical Application |
| Pentafluorobenzyl bromide (PFBBr) | GC-ECD, GC-NICI-MS | Increases volatility, enhances electron capture response. nih.gov | Trace analysis of thiols in complex matrices. nih.govpsu.edu |
| Methoxyamine | GC-MS | Protects ketone group, improves subsequent derivatization yield. youtube.comthermofisher.com | Analysis of compounds with carbonyl groups, often in combination with other derivatizations. nih.govpalsystem.com |
| Ebselen | LC-MS | Forms selenium adducts, improves ionization efficiency. mdpi.com | Quantification of thiols in liquid samples like beverages. mdpi.com |
| 4,4'-dithiodipyridine (DTDP) | LC-MS, Spectrophotometry | Forms mixed disulfides, provides stable derivatives for detection. nih.govcolab.ws | Analysis of thiols in biological and food samples. colab.wsacs.org |
Table 2: Method Validation Parameters for Thiol Analysis in Wine
| Parameter | Typical Value/Range | Reference |
| Precision (RSD) | 5% - 11% | researchgate.net |
| Accuracy (Recovery) | 90% - 109% | researchgate.net |
| LOD (4-MMP) | 0.9 ng/L | nih.gov |
| LOD (Cysteine) | 3.0 µmol L⁻¹ | nih.gov |
Mechanistic Elucidation and Biogenetic Pathway Investigations Using Isotopic Tracing
Tracing Precursor-Product Relationships in Biological Systems (e.g., Microbial Fermentation)
Isotopic tracing with d10-4MMP is instrumental in deciphering the biogenetic pathways of thiols in biological systems, such as during microbial fermentation. By introducing a deuterated precursor into the system, scientists can track its conversion to the final deuterated product, thereby establishing a direct precursor-product relationship.
Investigation of Alternative Biogenetic Pathways for Thiol Compounds
The formation of volatile thiols like 4MMP in products such as wine is a complex process with multiple potential biogenetic routes. Isotopic labeling has been crucial in exploring these alternative pathways. For instance, research has investigated the role of glutathione-conjugated precursors in the formation of 4MMP. In a notable study, a deuterated glutathione (B108866) conjugate of 4MMP, specifically [(2H10)] S-4-(4-methylpentan-2-one)-glutathione, was synthesized and introduced into Sauvignon blanc must before fermentation. nih.gov The subsequent detection of deuterated 4MMP in the finished wine provided conclusive evidence of this alternative biogenetic pathway. nih.gov This demonstrated that yeast can release 4MMP from its glutathionylated precursor, not just from its cysteine-conjugated form.
Deuterated Mesityl Oxide as a Key Precursor in Thiol Formation
The investigation into the biogenesis of 4MMP has also pointed to mesityl oxide as a potential precursor. While direct studies using deuterated mesityl oxide to form d10-4MMP in fermentation are not extensively documented in the available literature, the known chemical synthesis of 4MMP often involves the reaction of mesityl oxide with a sulfur source. This suggests a plausible biological pathway where microbial enzymes could catalyze a similar reaction. The use of deuterated mesityl oxide in future fermentation studies could definitively elucidate its role as a direct precursor to 4MMP.
Understanding Reaction Mechanisms Involving Thiol and Ketone Functionalities
The presence of both a thiol and a ketone group in 4-Mercapto-4-methyl-2-pentanone makes it an interesting subject for mechanistic studies. Isotopic labeling with d10-4MMP can provide detailed information about the reaction mechanisms involving these functional groups. For example, by tracking the position of the deuterium (B1214612) atoms in the products of a reaction, researchers can determine which bonds are broken and formed, and infer the structure of transition states. nih.gov
Computational studies have provided insights into the addition of thiols to α,β-unsaturated carbonyl compounds, a reaction relevant to the biogenesis and reactivity of 4MMP. nih.govresearchgate.net These studies highlight the importance of base catalysis for the activation of the thiol group and suggest that the reaction can proceed through different pathways, including a 1,4-addition followed by ketonization. nih.gov The use of d10-4MMP in experimental studies could validate these computational models and provide a more complete understanding of the reaction dynamics.
Isotopic Metabolic Flux Analysis for Quantitative Pathway Characterization
Isotopic Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways within a cell. nih.gov This method involves feeding cells an isotopically labeled substrate, such as a deuterated compound, and then measuring the distribution of the isotope in various metabolites. By analyzing these labeling patterns, researchers can calculate the flux through different metabolic pathways. nih.govresearchgate.net
While specific studies detailing the use of 4-Mercapto-4-methyl-2-pentanone-d10 for MFA are not prevalent in the current literature, the principles of the technique are directly applicable. For instance, by introducing d10-4MMP or its deuterated precursors into a microbial culture, one could quantify the flux through the pathways involved in its synthesis and degradation. This would provide valuable data for metabolic engineering efforts aimed at enhancing or reducing the production of this potent aroma compound.
To illustrate how such data would be presented, a hypothetical data table from a metabolic flux analysis experiment is shown below.
Hypothetical Metabolic Flux Analysis of 4MMP Pathway
| Metabolic Pathway | Flux (nmol/gDW/h) - Control | Flux (nmol/gDW/h) - Engineered Strain | Fold Change |
|---|---|---|---|
| Precursor Uptake (e.g., Deuterated Glutathione-4MMP) | 10.5 | 15.2 | 1.45 |
| 4MMP Formation | 2.1 | 5.8 | 2.76 |
| 4MMP Degradation | 0.5 | 0.6 | 1.20 |
Application in Environmental Biotransformation Studies (Non-Human Contexts)
The fate of chemical compounds in the environment is a critical area of study. Isotopic tracers like this compound can be used to investigate the biotransformation of sulfur-containing organic pollutants in various environmental matrices, such as soil and water. By introducing the deuterated compound into a microcosm, researchers can track its degradation and identify the transformation products.
Studies on the environmental fate of sulfur compounds have shown that they can be transformed by a variety of microorganisms. nih.gov The use of deuterated tracers allows for the unambiguous identification of transformation products derived from the original compound, even in complex environmental samples. mdpi.com While specific research on the environmental biotransformation of d10-4MMP is not widely published, the methodology is well-established and could be applied to understand the persistence and transformation of this and similar compounds in the environment.
The following table summarizes the types of data that could be generated from such a study.
Hypothetical Environmental Biotransformation of d10-4MMP in Soil
| Time (days) | d10-4MMP Concentration (ng/g soil) | Transformation Product A (ng/g soil) | Transformation Product B (ng/g soil) |
|---|---|---|---|
| 0 | 100 | 0 | 0 |
| 7 | 65 | 15 | 5 |
| 14 | 30 | 35 | 12 |
| 28 | 5 | 50 | 20 |
Enzymatic and Biochemical Transformation Studies
Assessment of Enzyme Activity (e.g., Cysteine-S-conjugate β-lyases) Towards Thiol Precursors
The primary mechanism for the release of volatile thiols like 4MMP is through the enzymatic cleavage of their non-volatile cysteine-S-conjugate precursors. mdpi.comresearchgate.net This reaction is predominantly catalyzed by cysteine-S-conjugate β-lyases (EC 4.4.1.13), a class of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. nih.govnih.gov These enzymes cleave the carbon-sulfur bond in the cysteine conjugate, yielding the free thiol, pyruvate, and ammonia. nih.govwikipedia.org
Substrate Specificity and Kinetic Studies Using Deuterated Substrates
The use of isotopically labeled substrates, such as 4-mercapto-4-methyl-2-pentanone-d10, is a powerful tool in the study of enzyme mechanisms and reaction kinetics. The synthesis of the deuterated precursor, the cysteine-conjugate of 4MMP (cys-4MMP), has been reported, primarily for its use as an internal standard in quantitative analyses to ensure accuracy. mdpi.com
While the application of deuterated standards for quantification is well-established, detailed kinetic isotope effect (KIE) studies specifically employing this compound to probe the mechanism of cysteine-S-conjugate β-lyases are not extensively documented in publicly available literature. KIE studies involve comparing the reaction rates of the deuterated and non-deuterated substrates. The magnitude of the KIE can provide insights into the rate-determining step of the enzymatic reaction and the nature of the transition state. wikipedia.orglibretexts.org For instance, a significant KIE upon deuteration at a specific position would suggest that the cleavage of the C-D bond at that position is involved in the rate-limiting step of the reaction.
In the broader context of enzyme kinetics, deuterium (B1214612) isotope effects are instrumental in understanding reaction mechanisms. acs.org For cysteine-S-conjugate β-lyases, a primary deuterium KIE would be expected if the abstraction of a proton from the Cα or Cβ of the cysteine moiety is the rate-limiting step. A secondary KIE might be observed if there is a change in hybridization at a carbon center during the reaction. Given the lack of specific studies on this compound, this remains an area ripe for future investigation to fully elucidate the catalytic mechanism of thiol release.
Influence of Environmental Factors on Enzymatic Conversion Yields
The efficiency of the enzymatic conversion of thiol precursors to their volatile forms is significantly influenced by environmental conditions, primarily pH and temperature. mdpi.comresearchgate.net Studies on crude cell extracts containing cysteine-S-conjugate β-lyases have demonstrated that these parameters can be optimized to maximize the yield of 4MMP.
For instance, research on β-lyase activity from various microbial sources has shown distinct optimal conditions. The β-lyase from human liver has an optimal pH of 8.5. nih.gov In studies involving microbial extracts for the production of 4MMP, the optimal pH and temperature for β-lyase activity have been determined for various yeast and bacteria strains. mdpi.comresearchgate.net For example, some cysteine endopeptidases show maximal activity at a pH of 4.0 and a temperature of 50°C. researchgate.net The selection of a microbial strain with high β-lyase activity under specific processing conditions, such as the acidic environment of wine fermentation, is crucial for enhancing the aromatic profile. mdpi.com
Table 1: Influence of pH and Temperature on Microbial β-lyase Activity
| Microbial Source | Optimal pH | Optimal Temperature (°C) | Reference |
| Human Liver | 8.5 | - | nih.gov |
| Shewanella putrefaciens | - | - | mdpi.comresearchgate.net |
| Cysteine Endopeptidase | 4.0 | 50 | researchgate.net |
Note: Specific optimal values for Shewanella putrefaciens were part of broader studies on microbial screening and would require accessing the full dataset for precise figures.
Role of 4-Mercapto-4-methyl-2-pentanone in Broader Metabolic Networks
4-Mercapto-4-methyl-2-pentanone is recognized as a metabolite in the yeast Saccharomyces cerevisiae, a key organism in the fermentation of many food products. nih.govymdb.caebi.ac.uk Its formation is intrinsically linked to the broader network of sulfur metabolism within the yeast cell.
The sulfur metabolism pathway in S. cerevisiae is a complex network responsible for the assimilation of inorganic sulfate (B86663) and its incorporation into essential sulfur-containing amino acids, namely cysteine and methionine. This pathway is tightly regulated to maintain cellular homeostasis. The formation of the cys-4MMP precursor is dependent on the availability of cysteine.
Once released by β-lyases, 4MMP can potentially undergo further metabolic transformations. Thiol-containing compounds are known to participate in various redox reactions within the cell and can be targets for oxidation. The integration of 4MMP into the broader metabolic landscape involves its precursor's synthesis from the sulfur amino acid pool and its potential subsequent reactions with other cellular components. The regulation of genes involved in sulfur amino acid biosynthesis and uptake, therefore, indirectly influences the potential for 4MMP production. nih.govnih.gov
Investigations into Microbial Contribution to Organosulfur Compound Formation
The formation of 4MMP and other volatile thiols in fermented products is heavily dependent on the metabolic activity of microorganisms. mdpi.comresearchgate.net Various bacteria and yeasts have been screened for their ability to release 4MMP from its cysteine precursor, demonstrating a wide range of enzymatic capabilities. mdpi.comntou.edu.tw
Studies have shown that cell extracts from the bacterium Shewanella putrefaciens exhibit particularly high β-lyase activity towards various substrates, including the precursor to 4MMP, resulting in a high conversion yield. mdpi.comresearchgate.net Among yeasts, strains of Saccharomyces cerevisiae, Kluyveromyces lactis, and Schizosaccharomyces pombe have also been identified as effective converters of cys-4MMP to 4MMP. mdpi.com
The selection of specific microbial strains for fermentation can, therefore, be a powerful tool to modulate the final aroma profile of a product. The conversion rate of the precursor to the active thiol is often low, typically less than 5% in wine fermentation, highlighting the potential for optimization through the use of highly active microbial strains or their purified enzymes. mdpi.com
Table 2: Microbial Strains with Demonstrated Cysteine-S-conjugate β-lyase Activity for 4MMP Formation
| Microbial Strain | Type | Key Findings | Reference |
| Shewanella putrefaciens | Bacterium | High β-lyase activity and conversion yield of cys-4MMP to 4MMP. | mdpi.comresearchgate.net |
| Saccharomyces cerevisiae | Yeast | Responsible for the release of 4MMP during fermentation; activity varies between strains. | mdpi.comnih.gov |
| Kluyveromyces lactis | Yeast | Effective conversion of cys-4MMP to 4MMP. | mdpi.com |
| Schizosaccharomyces pombe | Yeast | Demonstrated β-lyase activity towards the 4MMP precursor. | mdpi.com |
Advanced Spectroscopic Characterization for Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation in Deuterated Syntheses
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. In the context of deuterated compounds like 4-Mercapto-4-methyl-2-pentanone-d10, both proton (¹H) and deuterium (B1214612) (²H) NMR play crucial roles.
¹H NMR is used to verify the successful replacement of hydrogen with deuterium. studymind.co.uk In a fully deuterated sample, the proton signals corresponding to the deuterated positions should be absent or significantly diminished. Any residual proton signals can indicate incomplete deuteration. sigmaaldrich.com
Deuterium (²H or D) NMR provides direct evidence of deuteration and is a powerful technique for confirming the structure and determining the isotopic enrichment of highly deuterated compounds. sigmaaldrich.comwikipedia.org Since the natural abundance of deuterium is very low (about 0.016%), a strong signal in the ²H NMR spectrum confirms the successful incorporation of deuterium into the molecule. wikipedia.orgnih.gov The chemical shifts in ²H NMR are analogous to those in ¹H NMR, making it relatively straightforward to assign the signals to the corresponding positions in the molecule. nih.gov For this compound, the ²H NMR spectrum would be expected to show signals corresponding to the deuterons at the methyl and methylene (B1212753) positions.
The use of deuterated solvents in NMR analysis is standard practice to avoid interference from solvent protons. tcichemicals.com This is particularly important when analyzing deuterated compounds to ensure that the observed signals originate solely from the analyte.
High-Resolution Mass Spectrometry for Isotopic Purity and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the isotopic purity and analyzing the fragmentation patterns of deuterated compounds. nih.govresearchgate.net
Isotopic Purity Assessment:
HRMS, particularly when coupled with techniques like electrospray ionization (ESI), allows for the precise measurement of the mass-to-charge ratio (m/z) of ions, which is essential for assessing isotopic purity. nih.govresearchgate.net The high resolution enables the distinction between isotopologues, which are molecules that differ only in their isotopic composition. researchgate.net By analyzing the relative abundance of the different isotopologues (e.g., d9, d8, etc., alongside the desired d10), the isotopic enrichment of the this compound sample can be accurately calculated. rsc.org This is crucial for applications where a high degree of deuteration is required to minimize interference from the non-deuterated counterpart. nih.gov
Fragmentation Pattern Analysis:
The fragmentation pattern observed in a mass spectrum provides a fingerprint of a molecule's structure. In ketones like 4-Mercapto-4-methyl-2-pentanone, characteristic fragmentation pathways include alpha-cleavage and the McLafferty rearrangement. whitman.eduyoutube.com
Alpha-Cleavage: This involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. For 4-Mercapto-4-methyl-2-pentanone, this would lead to the formation of characteristic fragment ions. chemguide.co.uklibretexts.org
McLafferty Rearrangement: This rearrangement is common in ketones that have a gamma-hydrogen atom and results in the formation of a neutral alkene and a charged enol. whitman.eduyoutube.com
By comparing the fragmentation pattern of the deuterated compound to its non-deuterated analogue, the positions of the deuterium labels can be confirmed. The mass shifts in the fragment ions directly correspond to the number of deuterium atoms in that particular fragment.
Complementary Spectroscopic Techniques for Comprehensive Structural Insights
While NMR and HRMS are the primary tools for the characterization of this compound, other spectroscopic techniques can provide complementary information.
Infrared (IR) Spectroscopy:
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. The substitution of hydrogen with the heavier deuterium isotope leads to a predictable shift in the vibrational frequencies of the C-D bonds compared to the C-H bonds. youtube.com Specifically, the stretching frequency of a C-D bond is lower than that of a C-H bond. This isotopic effect can be observed in the IR spectrum and serves as an additional confirmation of deuteration. The non-deuterated 4-Mercapto-4-methyl-2-pentanone exhibits characteristic IR absorptions for the S-H, C=O, and C-H bonds. nih.gov In the deuterated analogue, the C-H stretching vibrations would be replaced by C-D stretching vibrations at lower wavenumbers.
Raman Spectroscopy:
Raman spectroscopy, like IR, probes the vibrational modes of a molecule. It can provide complementary information, particularly for symmetric bonds that may be weak or inactive in the IR spectrum. The principles of isotopic shifts observed in IR spectroscopy also apply to Raman spectroscopy. nih.gov
Future Research Trajectories and Methodological Advancements
Development of Novel Derivatization Agents for Enhanced Analytical Performance
The analysis of thiols like 4-Mercapto-4-methyl-2-pentanone (4MMP) is often challenging due to their low concentrations and high reactivity. researchgate.net Derivatization is a key strategy to improve their stability and chromatographic behavior, particularly for gas chromatography (GC) analysis. nih.gov While reagents like pentafluorobenzyl bromide (PFBBr) have been used, there is a continuous search for novel agents that offer superior performance. cornell.edu
Future research is expected to focus on developing derivatization agents that provide:
Increased Selectivity and Yield: New reagents are being investigated for their ability to react specifically and rapidly with thiol groups, even in complex matrices. For instance, selenium-based reagents that target the Se-N bond for cleavage by thiols have shown high selectivity and efficiency, with reactions completing in seconds and achieving high conversion rates. nih.gov
Enhanced Detector Response: The development of reagents that introduce moieties with high ionization efficiency for mass spectrometry (MS) or strong absorption for other detectors is a key goal. Fluorinated anhydrides and perfluoroacylimidazoles, for example, are used to create derivatives suitable for sensitive electron capture detection. gcms.cz
Milder Reaction Conditions: The trend is moving towards derivatization that can be performed under gentler conditions to prevent the degradation of the analyte or the formation of unwanted byproducts. gcms.czyoutube.com This includes methods that avoid acidic byproducts which could damage analytical columns. gcms.cz
The ultimate aim is to create derivatives of thiols that are not only stable and volatile but also provide a strong and unique signal in analytical instruments, thereby lowering detection limits and improving accuracy. The use of d10-4MMP as an internal standard will be critical in validating the performance of these new derivatization strategies.
Table 1: Comparison of Derivatization Reagent Categories for Thiol Analysis
| Reagent Category | Principle | Advantages | Disadvantages |
| Acylation | Reacts with active hydrogens on thiols to form thioesters. | Produces stable derivatives. Can be tailored for specific detectors (e.g., ECD). gcms.cz | Can produce acidic byproducts requiring removal. gcms.cz |
| Silylation | Replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. gcms.cz | Increases volatility and reduces polarity. youtube.com | Derivatives can be sensitive to moisture. youtube.com |
| Alkylation | Adds an alkyl group to the thiol. | Forms stable derivatives. | Some reagents can be hazardous. |
| Selenium-based | Cleavage of a Se-N bond by the thiol to form a Se-S bond. nih.gov | Highly selective, rapid, and reversible. nih.gov | Newer, less established methodology. |
Integration with Emerging Hyphenated Analytical Platforms
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures containing volatile compounds. nih.govmdpi.com Gas chromatography-mass spectrometry (GC-MS) is a cornerstone for thiol analysis, and the use of d10-4MMP as an internal standard is well-established in this context. cornell.edusemanticscholar.org
Future advancements will likely see the increased integration of d10-4MMP analysis with more sophisticated hyphenated platforms:
Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS): This powerful technique offers significantly higher resolution than conventional GC-MS, making it ideal for separating co-eluting compounds in highly complex samples. researchgate.net The structured nature of GCxGC chromatograms could allow for more precise quantification of 4MMP relative to its deuterated standard.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): While GC-MS is common, HPLC-MS/MS provides an alternative for analyzing derivatized thiols without the need for high volatility. acs.org The development of derivatizing agents like 4,4′-dithiodipyridine (DTDP) that create stable, ionizable products has enabled the use of HPLC-MS/MS for thiol analysis. acs.org
Thermal Desorption and Pyrolysis GC-MS (TD/Py-GC-MS): For analyzing thiols in solid or polymeric materials, these techniques, which involve the controlled heating of a sample to release volatile and semi-volatile compounds, can be coupled with GC-MS for comprehensive characterization. youtube.com
The integration of these advanced platforms will not only improve the sensitivity and selectivity of 4MMP analysis but also open up new applications in fields such as metabolomics, environmental science, and materials science, with d10-4MMP serving as a reliable quantitative reference.
Exploration of New Biogenetic Pathways and Enzymatic Modulations
4-Mercapto-4-methyl-2-pentanone is a significant aroma compound in some foods and beverages, notably wine. mdpi.comwikipedia.org Its biogenesis is primarily understood to occur through the enzymatic cleavage of its non-volatile precursor, cysteine-S-(4-mercapto-4-methyl-2-pentanone) (cys-4MMP), by cysteine-S-conjugate β-lyases during fermentation. cornell.edumdpi.commdpi.com
Future research is expected to delve deeper into the nuances of this biochemical pathway and explore potential alternatives:
Identification of Novel β-lyases: While a number of microbial β-lyases have been identified, there is potential to discover new enzymes with different substrate specificities, efficiencies, and optimal reaction conditions from a wider range of microorganisms. mdpi.commdpi.com
Enzymatic Modulation: Understanding the factors that activate or inhibit β-lyase activity is crucial for controlling the release of 4MMP. nih.govnih.gov This includes investigating the effects of pH, temperature, and the presence of co-factors or inhibitors on enzyme performance. mdpi.comnih.gov Such knowledge could be applied to enhance or suppress the formation of desirable or undesirable thiol aromas in food production.
Alternative Biogenetic Routes: While the β-lyase pathway is well-documented, the possibility of other enzymatic or chemical pathways leading to the formation of 4MMP from different precursors cannot be discounted. Future studies, aided by the use of isotopically labeled precursors and standards like d10-4MMP, could uncover these alternative routes.
These investigations will not only enhance our fundamental understanding of microbial metabolism but also provide practical tools for modulating the flavor profiles of fermented products.
Table 2: Key Enzymes and Precursors in 4MMP Biogenesis
| Component | Description | Role in Biogenesis |
| Cysteine-S-conjugate β-lyase | A pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. mdpi.comnih.gov | Catalyzes the cleavage of the C-S bond in the precursor to release the free thiol, 4MMP. mdpi.commdpi.com |
| Cys-4MMP | The cysteine conjugate of 4MMP. mdpi.com | The primary non-volatile precursor to 4MMP found in nature. cornell.edu |
| 4-Mercapto-4-methyl-2-pentanone (4MMP) | A volatile thiol with a distinct aroma. wikipedia.orgacs.org | The final aroma compound released through enzymatic action. mdpi.com |
Computational and Theoretical Chemistry Approaches to Deuterated Compound Behavior
The use of deuterated compounds like d10-4MMP as internal standards is based on the assumption that their chemical and physical properties are nearly identical to their non-deuterated counterparts. However, the increased mass of deuterium (B1214612) can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is altered upon isotopic substitution. nih.govportico.orgnih.gov
Computational and theoretical chemistry offer powerful tools to investigate these subtle yet significant differences:
Modeling the Kinetic Isotope Effect: Quantum-chemical calculations can be used to model the transition states of reactions involving the cleavage of C-H versus C-D bonds. nih.gov This can help predict the magnitude of the KIE and provide insights into reaction mechanisms. Such studies are crucial for understanding how deuteration might affect the stability and reactivity of d10-4MMP during sample preparation and analysis.
Simulating Thiol Reactivity: Theoretical calculations can elucidate the mechanisms of thiol reactions, such as thiol/disulfide exchange, and how these are influenced by the surrounding environment. nih.gov These models can predict how the substitution of hydrogen with deuterium in d10-4MMP might affect its nucleophilicity and susceptibility to oxidation. youtube.commasterorganicchemistry.com
Understanding Hydrogen Exchange: In certain environments, the hydrogen atoms of a molecule can exchange with deuterium from a solvent like D₂O. nih.gov Theoretical studies can model the equilibria and kinetics of such H-D exchange processes, which is important for ensuring the isotopic purity and stability of d10-4MMP when used as a standard.
By combining theoretical predictions with experimental data, a more complete picture of the behavior of deuterated compounds can be developed. This will lead to a more refined use of d10-4MMP in quantitative analysis and a deeper understanding of the fundamental principles governing isotopic effects.
Q & A
Q. How is 4-Mercapto-4-methyl-2-pentanone-d10 synthesized, and what analytical techniques are critical for verifying its isotopic purity?
Methodological Answer: Synthesis typically involves deuterium substitution at specific positions (e.g., methyl or carbonyl groups) using deuterated precursors like D₂O or deuterated alkyl halides. For example, deuterated methyl isobutyl ketone derivatives are synthesized via acid-catalyzed exchange reactions . Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are essential to confirm isotopic incorporation. For instance, the absence of proton signals at deuterated positions in ¹H NMR and a molecular ion peak matching the theoretical mass (e.g., m/z 105.19 for C₆D₁₀OS) validate isotopic purity .
Q. What are the key physical and chemical properties of this compound relevant to its use as an internal standard in environmental analysis?
Methodological Answer: Critical properties include:
- Boiling point : ~145–150°C (similar to non-deuterated analogs but may vary slightly due to isotopic mass effects).
- Density : ~0.85–0.90 g/cm³ (deuterated compounds often exhibit higher density).
- Solubility : Miscible with organic solvents (e.g., acetone, ethanol) but limited in water due to hydrophobic thiol groups.
These properties ensure compatibility with gas chromatography (GC) or liquid chromatography (LC) workflows, where it serves as a stable isotope-labeled internal standard to correct matrix effects .
Q. How should researchers assess the purity of this compound, and what USP/ACS guidelines apply?
Methodological Answer: Purity is assessed via:
- Chromatographic methods : GC-FID or HPLC-UV with ≥99% purity thresholds.
- Water content : Karl Fischer titration (<0.1% w/w).
- Residual solvents : Headspace GC-MS per ICH Q3C guidelines.
USP 29/30 standards for ketones (e.g., 4-Methyl-2-pentanone) recommend ACS reagent-grade purity for analytical applications, emphasizing limits on impurities like aldehydes or peroxides .
Advanced Research Questions
Q. How do isotopic deuteration effects influence the reactivity of this compound in thiol-alkene click chemistry?
Methodological Answer: Deuteration at reactive sites (e.g., thiol or carbonyl groups) can alter kinetic isotope effects (KIE). For example:
- KIE studies : Compare reaction rates of deuterated vs. non-deuterated forms in model reactions (e.g., thiol-ene coupling).
- Mechanistic insights : Reduced reactivity in deuterated compounds (e.g., k_H/k_D > 1) suggests proton transfer is rate-limiting.
Researchers should use stopped-flow spectroscopy or computational modeling (DFT) to quantify KIE and optimize reaction conditions for deuterated analogs .
Q. What strategies resolve contradictory data in GC-MS quantification of this compound when co-eluting with matrix interferents?
Methodological Answer: Contradictions arise from:
- Co-elution : Overlapping peaks with similar retention times.
- Ion suppression : Matrix-induced MS signal attenuation.
Solutions : - Chromatographic optimization : Use a DB-5MS column with a slower temperature ramp (e.g., 3°C/min) to improve separation.
- High-resolution MS (HRMS) : Differentiate compounds via exact mass (e.g., Q-TOF instruments with <5 ppm mass accuracy).
- Isotope dilution : Spike samples with a second deuterated internal standard (e.g., d₁₅) for dual calibration .
Q. How can researchers design controlled experiments to study the environmental degradation pathways of this compound in aquatic systems?
Methodological Answer:
- Experimental setup : Simulate aquatic environments (pH 7, 25°C) with controlled light exposure (UV-Vis) and microbial communities.
- Analytical workflow :
- Sampling : Collect time-point aliquots for LC-MS/MS analysis.
- Degradation products : Identify via suspect screening (e.g., mercapto derivatives, sulfoxides) using NIST libraries.
- Data interpretation : Compare degradation half-lives (t₁/₂) of deuterated vs. non-deuterated forms to assess isotopic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
